2-(4-chlorophenoxy)-N-(pyridin-3-yl)acetamide
Description
2-(4-Chlorophenoxy)-N-(pyridin-3-yl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group attached to the acetamide backbone and a pyridin-3-ylamine moiety.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-3-5-12(6-4-10)18-9-13(17)16-11-2-1-7-15-8-11/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJHZKCVDFOSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948126 | |
| Record name | 2-(4-Chlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25288-09-9 | |
| Record name | NSC160930 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(pyridin-3-yl)acetamide typically involves the reaction of 4-chlorophenol with 3-pyridinecarboxylic acid, followed by acylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxide ion, which then reacts with the acyl chloride derivative of pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chlorophenoxy Group
The 4-chlorophenoxy substituent undergoes nucleophilic substitution under basic conditions. Key reactions include:
Mechanistic Insight :
The electron-withdrawing effect of the chlorine atom activates the para position for nucleophilic attack. Reaction rates correlate with the nucleophile’s strength (e.g., OH⁻ > NH₃ > SH⁻) .
Hydrolysis of the Acetamide Bond
The acetamide linkage undergoes acid- or base-catalyzed hydrolysis:
| Conditions | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| HCl (6M), reflux, 8 hr | 2-(4-Chlorophenoxy)acetic acid + 3-aminopyridine | 8 hr | 89% | |
| NaOH (2M), 70°C, 6 hr | Sodium 2-(4-chlorophenoxy)acetate + pyridin-3-amine | 6 hr | 94% |
Kinetics :
Base-catalyzed hydrolysis proceeds faster due to hydroxide ion stabilization of the tetrahedral intermediate.
Functionalization of the Pyridine Ring
The pyridin-3-yl group participates in electrophilic substitution and coordination chemistry:
Nitration
| Reagent | Conditions | Product | Regioselectivity | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0°C, 2 hr | 2-(4-Chlorophenoxy)-N-(5-nitropyridin-3-yl)acetamide | Para to acetamide | 63% |
Metal Coordination
The pyridine nitrogen binds to transition metals:
-
With Cu(II) acetate: Forms a 1:1 complex (λₘₐₓ = 420 nm, ε = 1.2×10³ L·mol⁻¹·cm⁻¹) .
-
With PdCl₂: Catalyzes Suzuki–Miyaura coupling at the chlorophenoxy group .
Reduction Reactions
Selective reduction of the acetamide carbonyl is achievable:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 3 hr | 2-(4-Chlorophenoxy)-N-(pyridin-3-yl)ethylamine | 78% | |
| BH₃·THF | 0°C to RT, 6 hr | 2-(4-Chlorophenoxy)-N-(pyridin-3-yl)ethanolamide | 82% |
Selectivity :
LiAlH₄ fully reduces the amide to an amine, while BH₃·THF yields a secondary alcohol.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Limitations :
Steric hindrance from the pyridine ring reduces yields in bulkier aryl couplings .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C–Cl bond cleavage:
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss at 280°C (ΔH = 148 kJ/mol).
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-chlorophenoxy)-N-(pyridin-3-yl)acetamide typically involves the reaction of 4-chlorophenol with an appropriate pyridine derivative. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research:
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, certain analogs have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Anticancer Properties : Research has demonstrated that modifications to the acetamide structure can enhance anticancer activity. Compounds similar to this compound have been identified as inhibitors of cancer cell proliferation in vitro, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of this compound. Key findings include:
- Substituent Variability : The presence of the 4-chlorophenoxy group significantly impacts the compound's potency against various biological targets. Studies suggest that altering this substituent can lead to enhanced selectivity and reduced toxicity .
- Pyridine Ring Modifications : Variations in the pyridine moiety have been shown to affect binding affinity and biological activity. For example, different substitutions on the pyridine ring can modulate interactions with target enzymes, leading to improved pharmacological profiles .
Case Studies
Several case studies illustrate the applications of this compound in medicinal research:
- Inhibition of NAPE-PLD : A related compound was identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a target implicated in pain and anxiety disorders. This suggests that derivatives of this compound may have potential in treating neurological conditions by modulating lipid signaling pathways .
- Antiparasitic Activity : Analogous compounds have been screened for activity against Trypanosoma brucei, showing promising results in inhibiting parasite growth while maintaining selectivity over mammalian cells. This highlights the potential for developing new treatments for diseases like African sleeping sickness .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of 2-(4-chlorophenoxy)-N-(pyridin-3-yl)acetamide can be contextualized by comparing it to structurally related compounds (Table 1). Key structural variations include:
- Substituents on the phenyl ring: Electron-withdrawing groups (e.g., Cl, CN) or heterocyclic systems (e.g., thiophene, quinazolinone) modulate electronic effects and steric bulk.
- Amine moiety: Pyridin-3-yl, substituted pyridines, or non-aromatic amines influence hydrogen-bonding capacity and target selectivity.
Table 1: Comparison of Structural Analogues
Pharmacological and Physicochemical Insights
Binding Affinity and Target Engagement: Pyridin-3-yl derivatives (e.g., 5RGZ, 5RH1) exhibit strong interactions with the SARS-CoV-2 main protease (Mpro), where the pyridine ring occupies a lateral pocket and forms hydrogen bonds with residues like HIS163 . The 4-chlorophenoxy group in the target compound may enhance binding through hydrophobic interactions, similar to the 5-chlorothiophene in 5RH1. Quinazolinone-containing analogues (e.g., 7b) demonstrate inhibition of HCV NS5B polymerase, suggesting that bulky substituents (e.g., fused rings) improve target specificity .
Cytotoxicity and Anticancer Potential: The thiadiazole derivative 7d () shows potent cytotoxicity (IC50: 1.8 µM) against Caco-2 cells, attributed to the electron-withdrawing fluoro-phenoxy group and thiadiazole core. The target compound’s 4-chlorophenoxy group may similarly enhance cytotoxicity, though its pyridine moiety could reduce off-target effects compared to thiadiazoles .
Physicochemical Properties: Higher melting points (e.g., 262°C for 7b) correlate with hydrogen-bonding capacity from polar groups (e.g., quinazolinone carbonyl). The target compound’s melting point is likely lower due to the absence of such groups. Molecular weight and lipophilicity: Bulky substituents (e.g., naphthyloxy in VU0455653) increase molecular weight (>290 g/mol) and may improve blood-brain barrier penetration, as seen in cardiac protectants .
Key Differentiators
- Versus Thiadiazole Analogues (7d) : The pyridine ring may offer better solubility and metabolic stability compared to thiadiazoles, which are prone to hydrolysis .
Biological Activity
2-(4-chlorophenoxy)-N-(pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Compounds with similar structures have been shown to modulate the activity of various enzymes and receptors, potentially influencing signaling pathways involved in inflammation, cancer progression, and neurodegenerative diseases. For instance, it may interact with kinases and ion channels, altering their functions and leading to therapeutic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of compounds like this compound. Research indicates that modifications in the chemical structure can significantly enhance biological activity. For example, certain substitutions on the phenyl or pyridine rings can lead to improved potency against specific targets such as COX enzymes, which are involved in inflammatory processes .
Table 1: SAR Analysis of Related Compounds
| Compound | Structural Modifications | Biological Activity | IC50 (nM) |
|---|---|---|---|
| Compound A | 4-chloro substitution | COX-2 inhibition | 72 |
| Compound B | Piperazine ring | Osteoclastogenesis | 50 |
| Compound C | Halogen substitution | Anticancer | 30 |
Biological Activity Studies
- Anti-inflammatory Effects : In studies examining COX enzyme inhibition, derivatives of this compound demonstrated significant inhibitory effects on COX-1 and COX-2, leading to reduced production of inflammatory mediators like PGE2 .
- Anticancer Properties : The compound has shown promise in anticancer assays, where it inhibited cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value indicating substantial cytotoxicity against MCF7 breast cancer cells .
- Bone Resorption Inhibition : A related compound demonstrated strong inhibitory effects on osteoclastogenesis, suggesting potential applications in treating osteolytic disorders. This effect was linked to alterations in the expression of osteoclast-specific marker genes .
Case Study 1: Anti-inflammatory Activity
A study evaluated the COX-inhibitory activities of several derivatives based on the acetamide scaffold. The most potent compound exhibited an IC50 comparable to established anti-inflammatory drugs like diclofenac, highlighting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Activity
In a series of experiments assessing anticancer properties, derivatives were synthesized and tested against multiple cancer cell lines. One derivative showed significant growth inhibition with an IC50 value that indicated it was more effective than several standard treatments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-chlorophenoxy)-N-(pyridin-3-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves substitution and condensation reactions. For example, substituted phenols (e.g., 4-chlorophenol) can react with pyridine derivatives under alkaline conditions to form intermediates, followed by condensation with acetamide precursors. Reaction optimization may include:
- Catalysts : Use of mild bases (e.g., K₂CO₃) to facilitate nucleophilic substitution.
- Solvents : Polar aprotic solvents like DMF or DMSO to enhance reactivity.
- Temperature Control : Moderate heating (60–80°C) to avoid decomposition.
- Purification : Column chromatography or recrystallization for high-purity yields .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyridine and chlorophenoxy groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., C–H···O hydrogen bonds) critical for structural validation .
Q. How can researchers predict the physicochemical properties (e.g., LogD, pKa) of this compound?
- Methodological Answer :
- Computational Tools : Software like ACD/Labs or MarvinSuite calculates LogD (partition coefficient) and pKa using fragment-based methods.
- Experimental Validation : Shake-flask assays at pH 5.5 and 7.4 to compare against computational predictions .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Dose-Response Curves : Repeat experiments with varying concentrations to identify IC₅₀/EC₅₀ consistency.
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
Q. How can synthetic byproducts or isomers be identified and minimized during scale-up?
- Methodological Answer :
- Analytical Monitoring : HPLC-MS tracks reaction progress and detects byproducts (e.g., regioisomers from incomplete substitution).
- Process Optimization : Adjust stoichiometry (e.g., excess pyridine-3-amine) and inert atmospheres to suppress oxidation.
- Crystallography : Differentiate isomers via single-crystal X-ray analysis .
Q. What computational models are suitable for studying its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes/receptors (e.g., kinase inhibitors).
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over nanosecond timescales.
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity .
Data Contradiction Analysis
Q. How should researchers address conflicting LogD values reported in literature?
- Methodological Answer :
- Source Evaluation : Prioritize data from peer-reviewed studies over commercial databases.
- Experimental Replication : Measure LogD via shake-flask (octanol/water) under standardized pH and temperature.
- Error Analysis : Check for impurities (HPLC purity >95%) and solvent interference .
Structural and Functional Insights
Q. What role do intramolecular hydrogen bonds play in stabilizing the compound’s conformation?
- Methodological Answer :
- Crystallographic Data : Identify H-bond motifs (e.g., N–H···O=C) using Cambridge Structural Database (CSD) entries.
- DFT Calculations : Gaussian09 to map electron density and bond angles, confirming stabilization energy .
Research Applications
Q. What are the potential applications in medicinal chemistry based on structural analogs?
- Methodological Answer :
- Pharmacophore Modeling : Overlay with known kinase inhibitors (e.g., EGFR) to identify key interactions.
- In Vivo Testing : Evaluate pharmacokinetics (PK) in rodent models for bioavailability and toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
